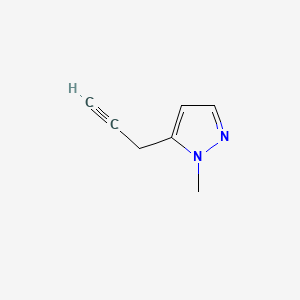
1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the first position and a prop-2-yn-1-yl group at the fifth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which offer high selectivity and yield .
Industrial production of this compound typically involves optimizing these synthetic routes to ensure scalability and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with palladium catalyst). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-3-(prop-2-yn-1-yl)-1H-pyrazole: Differing in the position of the prop-2-yn-1-yl group, this compound exhibits different reactivity and biological activity.
1-Methyl-5-(prop-2-yn-1-yl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, leading to distinct chemical and biological properties.
1-Methyl-5-(prop-2-yn-1-yl)-1H-triazole:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8N2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
1-methyl-5-prop-2-ynylpyrazole |
InChI |
InChI=1S/C7H8N2/c1-3-4-7-5-6-8-9(7)2/h1,5-6H,4H2,2H3 |
InChI Key |
NUSMHLUJMCISFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)
![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)
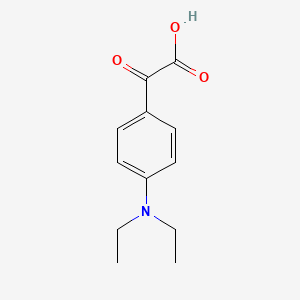
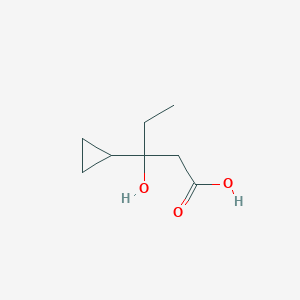
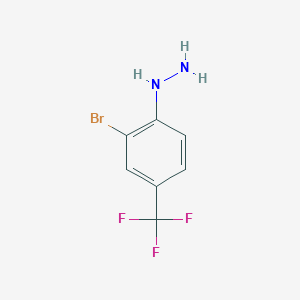
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)
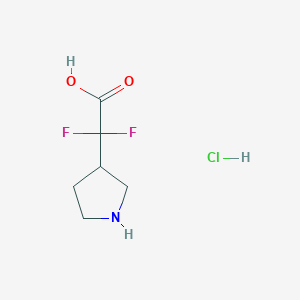
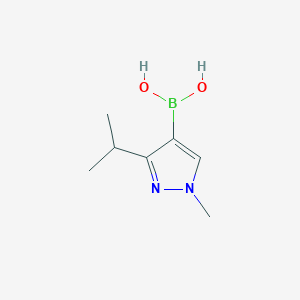
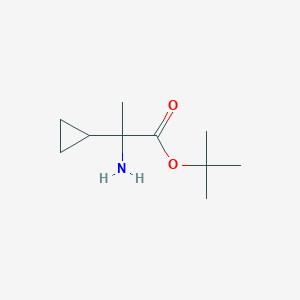
![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
![3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13582673.png)
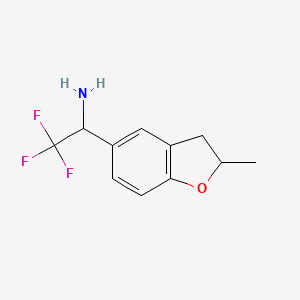
![{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13582682.png)
